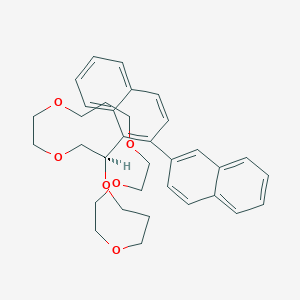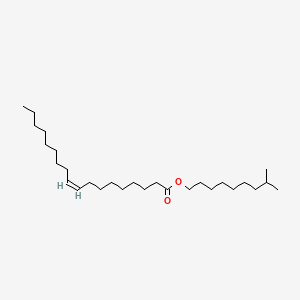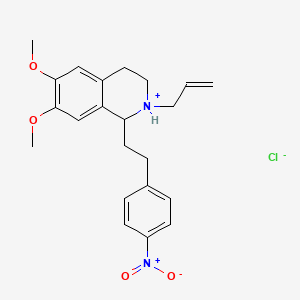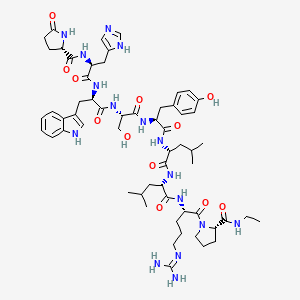![molecular formula C16H18O B13774513 [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale reactions using similar cross-coupling techniques. The reaction conditions are optimized for high yield and purity, and the process may include steps such as purification and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl compound.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
Chemistry
In chemistry, [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, biphenyl derivatives have been studied for their potential therapeutic properties. They are investigated for their roles as anti-inflammatory, antimicrobial, and anticancer agents. The specific functional groups in [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- may contribute to its biological activity .
Industry
Industrially, biphenyl compounds are used in the production of polymers, dyes, and other materials. The unique properties of [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- include other biphenyl derivatives such as:
- [1,1-Biphenyl]-4-yl-oxoethylbenzoate
- [1,1-Biphenyl]-4-yl-methanol
- [1,1-Biphenyl]-2-yl-methanol
Uniqueness
The uniqueness of [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- lies in its specific functional groups, which provide distinct chemical and biological properties.
Conclusion
[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications may uncover new uses and benefits for this compound.
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(2-ethyl-4-methyl-3-phenylphenyl)methanol |
InChI |
InChI=1S/C16H18O/c1-3-15-14(11-17)10-9-12(2)16(15)13-7-5-4-6-8-13/h4-10,17H,3,11H2,1-2H3 |
InChI Key |
STTSEODYLPCDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C2=CC=CC=C2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
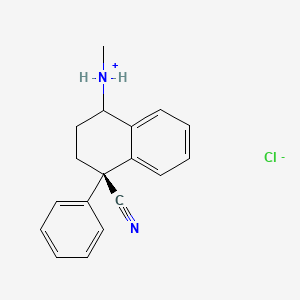
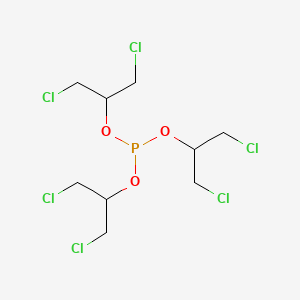
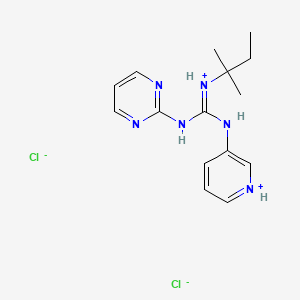
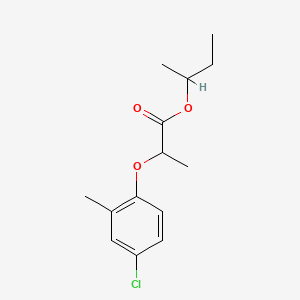

![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)
